molecular formula C9H9N3 B14885207 N-methyl-2,7-naphthyridin-1-amine

N-methyl-2,7-naphthyridin-1-amine

Cat. No.: B14885207
M. Wt: 159.19 g/mol
InChI Key: CXHCRCSIVQDZKV-UHFFFAOYSA-N
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Description

N-methyl-2,7-naphthyridin-1-amine (CAS 2091222-03-4) is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound belongs to the 2,7-naphthyridine family, a class of nitrogen-containing heterocyclic compounds known for their relevance in medicinal chemistry and materials science. The structure features a naphthyridine core, which serves as a privileged scaffold in drug discovery, often contributing to biological activity through hydrogen bonding and aromatic interactions. As a methylated derivative, this amine is a valuable building block or intermediate in organic synthesis and pharmaceutical research, particularly for the development of novel therapeutic agents. Its specific applications are derived from its role as a functionalized heteroaromatic system, making it suitable for further derivatization via cross-coupling reactions or as a key precursor in the synthesis of more complex molecules. Researchers utilize this compound strictly for laboratory research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

N-methyl-2,7-naphthyridin-1-amine

InChI

InChI=1S/C9H9N3/c1-10-9-8-6-11-4-2-7(8)3-5-12-9/h2-6H,1H3,(H,10,12)

InChI Key

CXHCRCSIVQDZKV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1C=NC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 1-Halo-2,7-Naphthyridines

A foundational approach involves the displacement of halogen atoms at the 1-position of 2,7-naphthyridine derivatives. The synthesis of 1-chloro-2,7-naphthyridine, as described by Baldwin et al., begins with 3-cyano-4-methylpyridine. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (150°C, 16 hours) yields N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine, which undergoes cyclization under acidic conditions to form 1-hydroxy-2,7-naphthyridine. Subsequent chlorination using phosphorus oxychloride (POCl₃) produces 1-chloro-2,7-naphthyridine.

Methylamination :
Reacting 1-chloro-2,7-naphthyridine with methylamine in ethanol at reflux (78°C, 12–24 hours) facilitates nucleophilic aromatic substitution (SₙAr). The reaction is accelerated by electron-withdrawing groups (e.g., nitriles) at the 4-position, which enhance the electrophilicity of the C-1 carbon. Yields typically range from 65% to 78%, depending on substituents.

Key Data :

Starting Material Conditions Yield Source
1-Chloro-2,7-naphthyridine Methylamine, EtOH, reflux 72%
1-Bromo-2,7-naphthyridine Methylamine, DMF, 100°C 68%

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig amination offers a regioselective pathway for introducing methylamino groups. A bromo or iodo substituent at the 1-position of 2,7-naphthyridine undergoes coupling with methylamine using palladium catalysts. For example, a mixture of 1-bromo-2,7-naphthyridine, methylamine hydrochloride, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos in toluene at 110°C for 18 hours affords N-methyl-2,7-naphthyridin-1-amine in 82% yield.

Mechanistic Considerations :
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by coordination of methylamine and reductive elimination. Electron-deficient naphthyridine cores enhance catalytic efficiency by stabilizing the Pd intermediate.

Reductive Methylation of 2,7-Naphthyridin-1-Amine

Primary amines at the 1-position can be methylated using formaldehyde under reductive conditions. Treatment of 2,7-naphthyridin-1-amine with formaldehyde (37% aqueous solution) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (24 hours, pH 5–6) selectively yields the N-methyl derivative. This method avoids over-alkylation and achieves yields of 85–90%.

Optimization Insights :

  • pH Control : Maintaining mildly acidic conditions (acetic acid buffer) prevents imine formation and ensures selective reduction.
  • Solvent : Methanol or ethanol enhances solubility of intermediates.

Smiles Rearrangement and Subsequent Functionalization

1-Amino-3-oxo-2,7-naphthyridines, accessible via Smiles rearrangement of 1-amino-3-[(2-hydroxyethyl)thio] derivatives, serve as precursors. For instance, 1-amino-7-isopropyl-3-oxo-2,7-naphthyridine undergoes methylation at the 1-position using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 80°C (8 hours, 76% yield). The carbonyl group at C-3 directs methylation to the adjacent amine.

Synthetic Pathway :

  • Smiles Rearrangement :
    • 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine → 1-Amino-3-oxo-2,7-naphthyridine (NaOH, EtOH, 70°C, 12 hours).
  • N-Methylation :
    • Methyl iodide, K₂CO₃, DMF, 80°C, 8 hours.

Direct Cyclization of Enamine Precursors

Enamines derived from methylamine and ketones or aldehydes can cyclize to form the naphthyridine core. A notable example involves reacting N-methyl-N-(3-cyano-4-pyridyl)ethenamine with hydrochloric acid (HCl) in refluxing ethanol, inducing cyclization to this compound. This one-pot method simplifies synthesis but requires precise control of reaction conditions to avoid polymerization.

Challenges :

  • Byproduct Formation : Competing pathways may yield tetrahydro derivatives or dimeric species.
  • Yield Optimization : Higher temperatures (120–140°C) improve cyclization efficiency but risk decomposition.

Comparative Analysis of Methodologies

Method Advantages Limitations Typical Yield
Nucleophilic Substitution Simple setup, scalable Requires pre-synthesized halo derivatives 65–78%
Buchwald-Hartwig High regioselectivity Costly catalysts, oxygen-sensitive 75–82%
Reductive Methylation Mild conditions Requires primary amine precursor 85–90%
Smiles Rearrangement Directs methylation site Multi-step synthesis 70–76%
Enamine Cyclization One-pot synthesis Byproduct formation 60–68%

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-methyl-2,7-naphthyridin-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methyl-2,7-naphthyridin-1-amine with structurally related naphthyridine derivatives, focusing on substituents, synthesis, and biological activities:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Synthesis Method Biological Activity Key References
This compound 1-amino, 2-methyl, 2,7-naphthyridine Primary synthesis, direct amination Hypothetical antiviral/antimicrobial (inferred from analogs)
4-Bromo-2,7-naphthyridin-1-amine 1-amino, 4-bromo, 2,7-naphthyridine Halogenation of precursors Not reported
7-Chloro-1,5-naphthyridin-3-amine 3-amino, 7-chloro, 1,5-naphthyridine Nucleophilic substitution Potential pharmacological use (e.g., kinase inhibition)
4-(3-Dimethylamino-1-methylpropylamino)-1,6-naphthyridine 4-complex alkylamino, 1,6-naphthyridine Multi-step alkylation Antimalarial (IC₅₀ values comparable to chloroquine)
Ethyl 5-amino-7-benzylseleno-...-1,6-naphthyridine-3-carboxylate 5-amino, 7-benzylseleno, 1,6-naphthyridine Condensation and cyclization Antibacterial (Gram-positive pathogens)

Structural and Electronic Differences

  • Substituent Position: The position of amino and methyl groups significantly affects reactivity. For example, 1,6-naphthyridines (e.g., antimalarial derivatives in ) exhibit distinct electronic profiles compared to 2,7-naphthyridines due to nitrogen arrangement, influencing hydrogen bonding and π-π stacking interactions.
  • Halogen vs. Methyl Groups : Bromo and chloro substituents (e.g., 4-Bromo-2,7-naphthyridin-1-amine and 7-Chloro-1,5-naphthyridin-3-amine ) enhance electrophilicity, enabling cross-coupling reactions. In contrast, the methyl group in this compound may improve metabolic stability via steric hindrance.

Q & A

Q. What are the established synthetic routes for N-methyl-2,7-naphthyridin-1-amine, and what are their typical yields?

Methodological Answer: The compound can be synthesized via three primary routes:

  • Primary synthesis : Building the naphthyridine core with pre-installed methylamine groups, often using cyclization reactions of appropriately substituted pyridine precursors .
  • Direct amination : Reacting halogenated 2,7-naphthyridine derivatives (e.g., chloro- or bromo-substituted) with methylamine under controlled conditions. For example, palladium-catalyzed hydrogenation of 4-azido-7-methyl-2-phenyl-1,8-naphthyridine yielded 22% of the amine product .
  • Aminolysis : Substitution of leaving groups (e.g., halides) with methylamine. Deacetylation of acetamido derivatives using KOH in ethanol/water achieved 97% yield in related tetrahydro-naphthyridines .

Q. Key Considerations :

  • Use excess methylamine to drive substitution reactions .
  • Optimize temperature and catalyst selection (e.g., Pd/C for hydrogenation) to improve yields .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data for amino-naphthyridines. For example, amino-1,6-naphthyridines show distinct aromatic proton splitting patterns and amine proton signals near δ 5–6 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. High-resolution MS (HRMS) is critical for verifying exact mass .
  • X-ray Crystallography : Resolve conformational isomers, as seen in ethyl 5-amino-7-benzylseleno-1,6-naphthyridine derivatives, which crystallize as symmetric conformers .

Q. What safety precautions are recommended when handling amino-substituted naphthyridines in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (H335 hazard) .
  • Ventilation : Work in a fume hood due to potential respiratory irritation (H315, H319) .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) to prevent oxidation or nitrosamine formation .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in the amination of halogenated 2,7-naphthyridine precursors?

Methodological Answer:

  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve selectivity in hydrogenation reactions. For example, reducing azido groups to amines with Pd/C and H2_2 achieved 22% yield in 7-methyl-2-phenyl-1,8-naphthyridin-4-amine .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .
  • Temperature Control : Lower temperatures (0–20°C) minimize side reactions during diazotization or nitrosation steps .

Q. How can researchers mitigate the risk of N-nitrosamine formation during storage or analysis of this compound?

Methodological Answer:

  • Avoid Nitrosating Agents : Eliminate nitrites, nitrates, or chloramines in reagents and solvents .
  • Analytical Controls : Use LC-MS/MS to monitor nitrosamine artifacts. For example, NDMA (N-nitrosodimethylamine) can form during sample preparation if secondary amines react with nitrites .
  • Storage Conditions : Add antioxidants (e.g., BHT) and store at ≤ -20°C under argon .

Q. How should contradictory biological activity data between synthetic and naturally derived amino-naphthyridines be resolved?

Methodological Answer:

  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to compare synthetic and natural isolates. For instance, ethyl 5-amino-1,6-naphthyridine derivatives exist as multiple conformers in crystals, which may affect bioactivity .
  • Purity Assessment : Employ HPLC-MS to rule out impurities. Natural products (e.g., lophocladine B from red algae) may contain trace co-metabolites that enhance activity .

Q. What advanced purification techniques are required to separate conformational isomers in amino-naphthyridine derivatives?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.
  • Crystallization Screening : Explore solvent combinations (e.g., DMSO/water) to isolate single conformers, as demonstrated for ethyl 5-amino-7-benzylseleno-1,6-naphthyridine .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states using Gaussian 16 at the B3LYP/6-311+G(d,p) level to model substitution pathways.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C-4 in 2,7-naphthyridines) prone to nucleophilic attack .

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